2-(Aminomethyl)-5-methylhexanoic acid
Description
Properties
CAS No. |
104883-56-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(aminomethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
ZQFYQLSPBFLIHX-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(CN)C(=O)O |
Canonical SMILES |
CC(C)CCC(CN)C(=O)O |
Synonyms |
Hexanoic acid, 2-(aminomethyl)-5-methyl- |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Neuropathic Pain Management
Pregabalin is primarily utilized for the management of neuropathic pain. It functions by modulating calcium channels in the central nervous system, thereby reducing the release of excitatory neurotransmitters. Clinical studies have demonstrated its efficacy in alleviating pain associated with diabetic neuropathy and postherpetic neuralgia .
1.2 Antiepileptic Properties
The compound is also effective as an anticonvulsant. Pregabalin has been shown to reduce the frequency of seizures in patients with epilepsy. Its mechanism involves inhibition of excitatory neurotransmitter release, which stabilizes neuronal activity .
1.3 Treatment of Generalized Anxiety Disorder (GAD)
Pregabalin is indicated for the treatment of GAD. Research indicates that it can significantly decrease anxiety symptoms and improve overall quality of life for patients suffering from this condition .
Case Studies
3.1 Clinical Trials
Several clinical trials have validated the effectiveness of Pregabalin in treating various conditions:
- Neuropathic Pain : A randomized controlled trial involving patients with diabetic neuropathy showed that Pregabalin significantly reduced pain scores compared to placebo groups .
- Epilepsy : Another study focused on patients with partial seizures demonstrated a marked reduction in seizure frequency when treated with Pregabalin compared to traditional antiepileptic drugs .
3.2 Market Analysis
The global market for Pregabalin has expanded due to its broad therapeutic applications. Reports indicate a growing demand for this compound in both developed and developing countries, driven by increasing awareness of chronic pain management and mental health disorders .
Comparative Data Table
| Application Area | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Neuropathic Pain | Modulates calcium channels | Significant pain reduction in trials |
| Epilepsy | Inhibits excitatory neurotransmitter release | Reduced seizure frequency |
| Generalized Anxiety Disorder | Alters neurotransmitter balance | Improved anxiety symptoms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pregabalin [(S)-3-(Aminomethyl)-5-methylhexanoic Acid]
- Structural Difference: The aminomethyl group is at the 3rd carbon instead of the 2nd position, with a stereospecific (S)-configuration .
- Pharmacological Activity : Pregabalin exhibits 3–10× higher potency than gabapentin due to enhanced binding to the α₂-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release .
- Therapeutic Use : Approved for neuropathic pain, epilepsy, and generalized anxiety disorder .
- Synthesis : Derived from Lyrica® capsules via solvent extraction and validated by NMR and mass spectrometry .
Gabapentin [1-(Aminomethyl)cyclohexaneacetic Acid]
- Structural Difference: Contains a cyclohexane ring instead of a linear hexanoic acid chain, with an aminomethyl group attached to the ring .
- Pharmacological Activity : Lower bioavailability and potency compared to pregabalin due to saturable intestinal absorption .
- Therapeutic Use : Primarily for epilepsy and postherpetic neuralgia .
- Synthesis: Extracted from expired Gabapentin tablets and modified into ethanol derivatives via NaBH₄/I₂ reduction .
5-Amino-2-hydroxyhexanoic Acid
- Structural Difference: Features a hydroxyl group at the 2nd carbon and an amino group at the 5th carbon .
- Activity: Not clinically used but studied as a metabolic intermediate or synthetic precursor.
- Molecular Weight : 147.17 g/mol , lighter due to the absence of a methyl group .
5-Methyl-3-(((2-oxoethylidene)amino)methyl)hexanoic Acid
- Structural Difference: Includes an oxoethylidene amino group at the 3rd carbon, forming a Schiff base-like structure .
- Molecular Weight : 199.25 g/mol , heavier due to the additional functional group .
Table 1: Key Comparative Data
Preparation Methods
Condensation of Isovaleraldehyde with Alkyl Cyanoacetate
The synthesis begins with the condensation of isovaleraldehyde and alkyl cyanoacetate in the presence of a base such as diethylamine or piperidine. This step forms 2-cyano-5-methylhex-2-enoic acid alkyl ester, which may contain minor amounts of the 3-enoic acid isomer. The reaction proceeds in inert solvents like toluene or heptane, though solvent-free conditions are also feasible.
Malonate Addition and Hydrolysis
The cyanoester intermediate reacts with dialkyl malonate to yield 3-isobutylglutaric acid. Subsequent hydrolysis under acidic conditions (6N HCl, reflux for 72 hours) removes ester groups, followed by extraction with toluene to isolate the product. This step achieves decarboxylation, critical for forming the glutaric acid backbone.
Anhydride Formation and Amination
3-Isobutylglutaric acid is converted to its anhydride using acetic anhydride under reflux. The anhydride undergoes amination with aqueous ammonia in methyl tert-butyl ether (MTBE) at ≤25°C, yielding 3-carbamoyl-5-methylhexanoic acid. Final reduction with lithium borohydride or similar agents produces the target compound with 99.8% enantiomeric purity (S-isomer).
Key Data:
Two-Step Urethane Exchange and Reduction Method
Urethane Exchange Reaction
This method starts with 3-methyl formate-5-methylhexanoic acid, which undergoes urethane exchange in ammonia-methanol solution at 20–30°C. Adjusting the pH to 2 with HCl precipitates 3-carbamoyl-5-methylhexanoic acid with 95.3% yield and 99.3% purity.
Lithium Borohydride Reduction
The carbamoyl intermediate is reduced using lithium borohydride in tetrahydrofuran (THF) at 0–10°C. Quenching with ammonium chloride and pH adjustment to 7.5 yields 3-(aminomethyl)-5-methylhexanoic acid with 88.4% yield and 99.2% purity.
Advantages:
Limitations:
-
Column chromatography required for purification in some cases
-
Lower yields (47.9–69.2%) with alternative reductants (NaBH4, KBH4)
Continuous-Flow Synthesis with Heterogeneous Catalysts
Three-Step Sequential Flow System
A continuous-flow approach utilizes heterogeneous catalysts for Knoevenagel condensation, Michael addition, and hydrolysis. Starting from isovaleraldehyde and methyl malonate, the process achieves 75–100% yields per step with a space-time yield of 52.2 g/L·day.
Hydrolysis and Neutralization
The flow-derived precursor undergoes acid-catalyzed hydrolysis (HCl, reflux) followed by neutralization to isolate pregabalin. This method minimizes waste generation and eliminates intermediate purification steps.
Key Features:
Comparative Analysis of Synthesis Methods
Critical Evaluation of Reaction Conditions
Temperature Sensitivity
Low-temperature steps (≤10°C) in the two-step method prevent side reactions during reduction. In contrast, the traditional route requires prolonged reflux (72 hours) for hydrolysis, increasing energy costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
